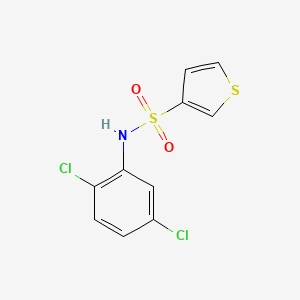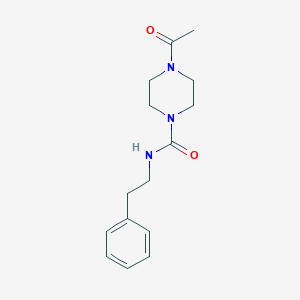![molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, commonly known as DFP-10825, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose metabolism.
作用機序
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, which is a negative regulator of insulin signaling. (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to reduced insulin sensitivity and glucose uptake. By inhibiting (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, DFP-10825 enhances insulin signaling and glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also enhances glucose uptake in skeletal muscle and adipose tissue, leading to improved glycemic control. DFP-10825 has been shown to reduce body weight and improve lipid metabolism in obese mice. It has also been shown to improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, making it a valuable tool for studying the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. However, it is important to note that (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is involved in multiple signaling pathways, and its inhibition may have off-target effects. Additionally, the synthesis of DFP-10825 is complex and requires specialized equipment and expertise.
将来の方向性
Future research on DFP-10825 could focus on its potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity. It could also investigate its effects on other signaling pathways and its potential off-target effects. Further studies could also explore alternative synthesis methods for DFP-10825 to improve its efficiency and reduce its cost.
合成法
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-(difluoromethoxy)benzoic acid, which is converted into 2-(difluoromethoxy)benzoyl chloride through the reaction with thionyl chloride. The resulting compound is then reacted with the amino acid L-homophenylalanine to form a dipeptide, which is subsequently cyclized to form DFP-10825.
科学的研究の応用
DFP-10825 has been extensively used in scientific research to study the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DFP-10825 has also been used to investigate the potential therapeutic benefits of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid inhibition in the treatment of metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLJWZYVASSER-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)
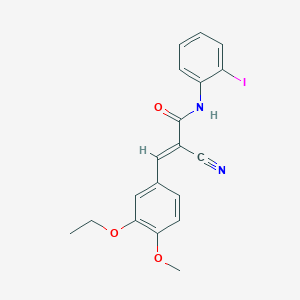
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)
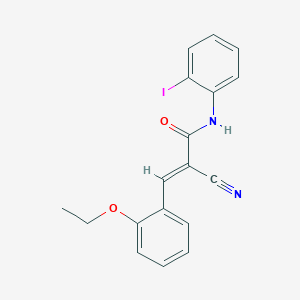


![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
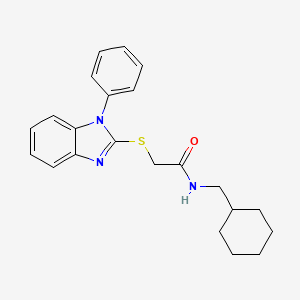
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)

